N',N''-Diacetylspermine

Colorectal Cancer Biomarker Sensitivity

N',N''-Diacetylspermine (DiAcSpm, N1,N12-Diacetylspermine, CAS 77928-71-3) is an endogenous diacetylated polyamine derivative of spermine. It functions as a key intermediate in polyamine catabolism, produced through the action of spermidine/spermine N1-acetyltransferase (SSAT).

Molecular Formula C14H32Cl2N4O2
Molecular Weight 359.3 g/mol
CAS No. 77928-71-3
Cat. No. B031011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN',N''-Diacetylspermine
CAS77928-71-3
SynonymsN,N’-[1,4-butanediylbis(imino-3,1-propanediyl)]bis-acetamide Dihydrochloride;  BAS;  N,N’-[Tetramethylenebis(iminotrimethylene)]bis-acetamide Dihydrochloride;  N1,N12-Bis(acetyl)spermine Dihydrochloride
Molecular FormulaC14H32Cl2N4O2
Molecular Weight359.3 g/mol
Structural Identifiers
SMILESCC(=O)NCCCNCCCCNCCCNC(=O)C.Cl.Cl
InChIInChI=1S/C14H30N4O2.2ClH/c1-13(19)17-11-5-9-15-7-3-4-8-16-10-6-12-18-14(2)20;;/h15-16H,3-12H2,1-2H3,(H,17,19)(H,18,20);2*1H
InChIKeyNQNXERHVLXYXRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





N',N''-Diacetylspermine (CAS 77928-71-3): Essential Baseline Data for Procurement in Cancer Biomarker Research


N',N''-Diacetylspermine (DiAcSpm, N1,N12-Diacetylspermine, CAS 77928-71-3) is an endogenous diacetylated polyamine derivative of spermine [1]. It functions as a key intermediate in polyamine catabolism, produced through the action of spermidine/spermine N1-acetyltransferase (SSAT) [2]. DiAcSpm is recognized primarily as a urinary and serum biomarker for multiple cancer types, with elevated levels strongly correlated with malignant conditions [3]. It is typically supplied as a dihydrochloride salt (molecular weight 359.34 g/mol) for research use .

Why Generic Polyamine Substitution Fails: The Critical Differentiators of N',N''-Diacetylspermine (77928-71-3)


Generic substitution of N',N''-Diacetylspermine with other polyamines (e.g., spermine, spermidine) or even its mono-acetylated counterparts is scientifically unsound. Its specific diacetylated structure confers a unique metabolic and diagnostic identity: it is a superior substrate for polyamine oxidase compared to non-acetylated polyamines [1], and it represents a distinct, minor component (<0.5%) of the total urinary polyamine pool whose elevation is strongly and specifically linked to malignant transformation [2]. Furthermore, its diagnostic performance profile—including sensitivity, early-stage detection capability, and prediagnostic elevation—is uniquely characterized against established clinical markers like CEA, CA19-9, and CA15-3 [3]. Interchanging with other polyamines would invalidate biomarker assay specificity and compromise the quantitative evidence established in clinical studies.

Quantitative Evidence Guide for N',N''-Diacetylspermine: Direct Comparator Data for Scientific Selection


Superior Diagnostic Sensitivity in Colorectal Cancer vs. CEA and CA19-9

In a study of 248 colorectal cancer patients, urinary N',N''-Diacetylspermine (DiAcSpm) demonstrated a sensitivity of 75.8%, which was significantly higher than the sensitivities of serum CEA (39.5%, P < 0.0001) and CA19-9 (14.1%, P < 0.0001) [1]. This represents a direct head-to-head comparison in the same patient cohort, quantifying a 1.9-fold and 5.4-fold improvement, respectively.

Colorectal Cancer Biomarker Sensitivity

Enhanced Detection of Early-Stage Colorectal Cancer (Stage 0+I) vs. CEA

For early-stage colorectal cancer (TNM stage 0+I), urinary N',N''-Diacetylspermine (DiAcSpm) was elevated in 60% of patients, whereas serum CEA was elevated in only 10% of these same patients (P < 0.0001) [1]. This direct comparison within the same early-stage subgroup demonstrates a 6-fold higher detection rate.

Early Detection Colorectal Cancer TNM Staging

Improved Diagnostic Sensitivity in Breast Cancer vs. CEA and CA15-3

In a cohort of 83 breast cancer patients, urinary N',N''-Diacetylspermine (DiAcSpm) achieved a sensitivity of 60.2%, which was significantly higher than both CEA (37.3%, P = 0.0032) and CA15-3 (37.3%, P = 0.0032) [1]. This represents a 1.6-fold improvement in sensitivity over the standard-of-care serum markers.

Breast Cancer Biomarker Sensitivity

Prediagnostic Elevation in Serum for Non-Small Cell Lung Cancer (NSCLC)

In a nested case-control study using prediagnostic sera from the CARET trial, serum N',N''-Diacetylspermine (DAS) levels were elevated by 1.9-fold in samples collected up to 6 months prior to NSCLC diagnosis, demonstrating significant specificity and sensitivity [1]. Furthermore, DAS provided additive performance when combined with pro-SFTPB, increasing the combined AUC to 0.808 (P < 0.001 vs. pro-SFTPB alone) in the validation set [1].

Lung Cancer Prediagnostic Biomarker NSCLC

Preference as a Polyamine Oxidase Substrate vs. Non-Acetylated Polyamines

Enzymatic studies have established that N',N''-Diacetylspermine (N1,N12-diacetylspermine) exhibits lower Km and higher Vmax values compared to its non-acetylated counterparts, spermine and spermidine, making it a superior substrate for polyamine oxidase [1]. This class-level inference is based on comparative kinetic data.

Enzymology Polyamine Catabolism Substrate Specificity

Validated Research and Industrial Application Scenarios for N',N''-Diacetylspermine Based on Quantitative Evidence


Development of High-Sensitivity ELISA or LC-MS/MS Assays for Colorectal Cancer Screening

Based on the demonstrated 75.8% sensitivity and 60% early-stage detection rate for colorectal cancer—which substantially outperforms CEA and CA19-9 [1]—the procurement of N',N''-Diacetylspermine is directly warranted for developing next-generation, non-invasive urine-based screening assays. The compound serves as the essential analytical standard for ELISA kit calibration or LC-MS/MS method validation [2].

Longitudinal Cohort Studies for Prediagnostic Lung Cancer Biomarker Discovery

The evidence of a 1.9-fold prediagnostic serum elevation up to 6 months before NSCLC diagnosis, and its additive performance with pro-SFTPB (AUC 0.808) [1], uniquely positions N',N''-Diacetylspermine for procurement in large-scale, prospective cohort studies aimed at identifying high-risk individuals. Its use as a target analyte in high-throughput LC-MS/MS workflows (capable of 240 samples/day) [2] is directly supported.

Enzymatic Studies of the Polyamine Catabolic Pathway (SSAT and PAO)

The established role of N',N''-Diacetylspermine as a superior substrate for polyamine oxidase, with lower Km and higher Vmax than spermine or spermidine [1], mandates its use as the specific substrate for characterizing the activity of polyamine oxidase (PAO) and spermidine/spermine N1-acetyltransferase (SSAT). Generic substitution with other polyamines would yield inaccurate kinetic parameters and misrepresent pathway flux [2].

Companion Diagnostic Development for Monitoring Breast Cancer Treatment Response

With a sensitivity of 60.2% for breast cancer, significantly higher than CEA and CA15-3 [1], N',N''-Diacetylspermine is a compelling candidate for procurement in research aimed at developing urinary companion diagnostics. Its levels have been shown to correlate with tumor burden and treatment efficacy in preclinical models, suggesting utility in monitoring response to therapies like doxorubicin [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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